molecular formula C15H19N3O B2545269 (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1274547-82-8

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2545269
CAS No.: 1274547-82-8
M. Wt: 257.337
InChI Key: VOBASHKMJZAKII-UHFFFAOYSA-N
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Description

(oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound with the CAS Registry Number 2060045-11-4 . It has a molecular formula of C 15 H 20 ClN 3 O and a molecular weight of 293.79 g/mol . The compound's structure features a pyrazole ring substituted with a phenyl group and linked to an oxane (tetrahydropyran) ring via a methanamine bridge, presented in the hydrochloride salt form to enhance stability and solubility for research applications . The structural motif of this molecule, incorporating both a pyrazole and a tetrahydropyran ring, is common in medicinal chemistry. The 1-phenyl-1H-pyrazole scaffold is a privileged structure in drug discovery, often found in compounds targeting various central nervous system and inflammatory pathways . The oxan-4-yl (tetrahydropyran) group is a versatile, stable scaffold that can improve the pharmacokinetic properties of lead molecules. This combination makes (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine a valuable building block for researchers in the synthesis and development of new bioactive molecules or for use as a standard in analytical studies . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

oxan-4-yl-(1-phenylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBASHKMJZAKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Medicinal chemistry applications of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Medicinal Chemistry Applications of (Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold Combination

In the landscape of modern drug discovery, the strategic combination of well-validated pharmacophores presents a powerful approach to generating novel chemical entities with desirable therapeutic profiles. The molecule (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine represents a compelling convergence of two such privileged structures: the 1-phenyl-1H-pyrazole core and the oxane (tetrahydropyran) moiety. While specific research on this exact molecule is nascent, a deep dive into the extensive literature surrounding its constituent parts allows for a robust, predictive analysis of its potential medicinal chemistry applications. This guide will, therefore, serve as a technical roadmap for researchers and drug development professionals, elucidating the synthetic rationale, potential biological targets, and a strategic framework for the exploration of this promising chemical space.

Deconstruction of the Core: The Pharmacophoric Significance of Pyrazole and Oxane

The therapeutic potential of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is intrinsically linked to the established roles of its two core components in medicinal chemistry.

The 1-Phenyl-1H-Pyrazole: A Versatile Engine for Biological Activity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. The presence of the N-phenyl substituent further expands its interaction potential and modulates its physicochemical properties. Derivatives of 1-phenyl-1H-pyrazole have demonstrated a broad spectrum of pharmacological activities, including:

  • Anti-inflammatory and Analgesic Effects: As exemplified by the COX-2 inhibitor celecoxib, the pyrazole scaffold is a key component in many anti-inflammatory agents.[3]

  • Anticancer Properties: Numerous pyrazole derivatives have been investigated for their ability to inhibit various protein kinases, such as EGFR, FGFR, and VEGFR, which are crucial in cancer cell proliferation and angiogenesis.[2][4]

  • Antimicrobial and Antifungal Activity: The pyrazole ring is present in various compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[1]

  • Neurological Activity: Certain pyrazole derivatives have shown potential in treating neurological disorders, acting as anti-anxiety and antidepressant agents.[3]

The Oxane (Tetrahydropyran) Moiety: A Tool for Optimizing Drug-Like Properties

The oxane, or tetrahydropyran (THP), ring is a saturated six-membered heterocycle containing one oxygen atom.[5][6] It is increasingly utilized in drug design for its favorable impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7] Key advantages of incorporating an oxane moiety include:

  • Improved Solubility and Reduced Lipophilicity: The oxygen atom in the oxane ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analog, cyclohexane.[7]

  • Metabolic Stability: The oxane ring is generally more resistant to metabolic degradation than many other cyclic systems.

  • Bioisosteric Replacement: The oxane ring can serve as a bioisostere for other groups, such as cyclohexane or piperidine, allowing for the fine-tuning of a compound's properties while maintaining its core binding interactions.[7]

  • Conformational Rigidity: The defined chair-like conformation of the oxane ring can help to lock in a bioactive conformation, potentially increasing binding affinity and selectivity for a target.

Proposed Synthetic Strategy

A plausible and efficient synthesis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine can be envisioned through a multi-step sequence, leveraging established synthetic methodologies for pyrazole and oxane derivatives. A key intermediate in this proposed route is the corresponding oxime, which can be reduced to the target primary amine.

Synthesis of the Pyrazole-4-carboxaldehyde Intermediate

The synthesis would likely commence with the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heterocyclic rings.[8][9]

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carboxaldehyde

A substituted acetophenone phenylhydrazone can be treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding 1-phenyl-1H-pyrazole-4-carboxaldehyde.[8]

Introduction of the Oxane Moiety and Formation of the Amine

Step 2: Grignard Reaction with 4-bromotetrahydropyran

The 1-phenyl-1H-pyrazole-4-carboxaldehyde can be reacted with a Grignard reagent derived from 4-bromotetrahydropyran. This would yield the secondary alcohol, (1-phenyl-1H-pyrazol-4-yl)(oxan-4-yl)methanol.

Step 3: Oxidation to the Ketone

The secondary alcohol can then be oxidized to the corresponding ketone, (1-phenyl-1H-pyrazol-4-yl)(oxan-4-yl)methanone, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Step 4: Reductive Amination

Finally, the target primary amine can be obtained through reductive amination of the ketone. This can be achieved in a one-pot reaction using a suitable amine source, such as ammonia or hydroxylamine, followed by reduction with a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.[10]

Synthetic_Pathway A Substituted Acetophenone Phenylhydrazone B 1-Phenyl-1H-pyrazole-4-carboxaldehyde A->B Vilsmeier-Haack Reaction C (1-Phenyl-1H-pyrazol-4-yl)(oxan-4-yl)methanol B->C Grignard Reaction D (1-Phenyl-1H-pyrazol-4-yl)(oxan-4-yl)methanone C->D Oxidation E (Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine D->E Reductive Amination

Caption: Proposed synthetic pathway for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine.

Potential Therapeutic Targets and Applications

Based on the extensive pharmacology of 1-phenyl-1H-pyrazole derivatives, (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine and its analogs are prime candidates for investigation in several therapeutic areas.

Oncology

The pyrazole scaffold is a common feature in many kinase inhibitors.[4] The subject compound could be explored for its potential to inhibit various kinases implicated in cancer, such as:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR) are all validated cancer targets that have been successfully targeted by pyrazole-containing drugs.[2]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs is a promising strategy for halting the cell cycle in cancer cells.[4]

  • Aurora Kinases: These are involved in mitosis and are frequently overexpressed in tumors.[4]

Inflammation and Pain

Given the precedent of celecoxib and other pyrazole-based anti-inflammatory drugs, this compound warrants investigation as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2.[11] Additionally, its analgesic potential could be explored in various pain models.[12]

Infectious Diseases

The pyrazole nucleus has been incorporated into numerous compounds with antibacterial and antifungal properties.[1] The title compound could be screened against a panel of clinically relevant pathogens, including drug-resistant strains.

Neurological Disorders

The structural features of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine suggest it could interact with targets in the central nervous system. Its potential as an anxiolytic or antidepressant agent could be evaluated in appropriate preclinical models.[8]

Structure-Activity Relationship (SAR) Insights and Proposed Analogs

A systematic exploration of the structure-activity relationships will be crucial in optimizing the biological activity of this scaffold. Key areas for modification include:

  • Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups at various positions on the N-phenyl ring can significantly impact potency and selectivity.

  • Modification of the Pyrazole Core: Substitution at the 3 and 5 positions of the pyrazole ring can be explored to probe for additional binding interactions.

  • Alterations to the Linker: The methanamine linker could be homologated or constrained to optimize the orientation of the oxane and pyrazole moieties.

  • Oxane Ring Modifications: While the oxane is expected to confer favorable ADME properties, its replacement with other cyclic systems could be investigated to fine-tune the compound's profile.

Analog R1 (on Phenyl Ring) R2 (on Pyrazole Ring) Rationale
1 (Lead) HHStarting point for exploration.
2 4-ClHIntroduce an electron-withdrawing group to probe electronic effects.
3 4-OCH3HIntroduce an electron-donating group to explore electronic effects.
4 H3-CH3Probe for steric and hydrophobic interactions at the pyrazole 3-position.
5 H5-CF3Introduce a strong electron-withdrawing group to enhance potential kinase inhibitory activity.

Experimental Protocols

General Procedure for the Synthesis of 1-Phenyl-1H-pyrazole-4-carboxaldehyde

To a solution of acetophenone phenylhydrazone (1.0 eq) in anhydrous dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl3, 2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated to 80-90 °C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice. The resulting solution is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-phenyl-1H-pyrazole-4-carboxaldehyde.[8]

In Vitro Kinase Inhibition Assay (Example: EGFR)
  • Reagents and Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a kinase assay buffer.

  • Procedure:

    • The test compound is serially diluted in DMSO to various concentrations.

    • In a 96-well plate, the EGFR enzyme, the peptide substrate, and the test compound are mixed in the kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at 30 °C for a specified period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biological_Evaluation_Workflow A Compound Synthesis and Purification B In Vitro Primary Screening (e.g., Kinase Panel) A->B C IC50 Determination for Active Hits B->C D In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) C->D E Cell-based Assays (e.g., Cancer Cell Proliferation) C->E F In Vivo Efficacy Studies in Animal Models E->F

Caption: A general workflow for the biological evaluation of novel small molecules.

Conclusion and Future Directions

The chemical scaffold of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine represents a fertile ground for the discovery of new therapeutic agents. By leveraging the well-documented biological activities of the 1-phenyl-1H-pyrazole core and the advantageous physicochemical properties imparted by the oxane moiety, medicinal chemists can rationally design and synthesize libraries of analogs with a high probability of yielding potent and selective modulators of various biological targets. The proposed synthetic routes and experimental protocols in this guide provide a solid foundation for initiating such a drug discovery program. Future work should focus on the synthesis of a diverse set of analogs and their systematic evaluation in a battery of in vitro and in vivo assays to unlock the full therapeutic potential of this promising chemical class.

References

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  • PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1336-1349.[3]

  • Sigma-Aldrich. (n.d.). (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride. Retrieved from Sigma-Aldrich website.

  • NanoBioLetters. (2024, September 28). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1), 38-46.[14]

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  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2419.[16]

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The Oxan-4-yl Moiety: A Strategic Tool for Enhancing Drug Solubility and Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Saturated Heterocycles in Drug Design

In modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. While aromatic rings have traditionally been a mainstay of drug scaffolds, their use often leads to challenges such as poor aqueous solubility and high metabolic turnover, primarily through oxidation by cytochrome P450 (CYP450) enzymes.[1] This has driven a strategic shift towards incorporating three-dimensional, saturated ring systems—a concept often termed "escaping flatland."[2]

Among the most successful of these saturated bioisosteres is the oxan-4-yl group, also known as the tetrahydropyran-4-yl (THP) group. This simple, six-membered saturated ether ring has emerged as a powerful tool for medicinal chemists to overcome critical hurdles in drug development. Its utility lies in its unique combination of physicochemical properties that directly and favorably impact two of the most challenging aspects of drug design: solubility and metabolic stability.[3]

This guide provides a detailed exploration of the oxan-4-yl group, elucidating the mechanisms by which it enhances drug-like properties, offering practical experimental protocols for its evaluation, and presenting its application through real-world examples.

Part 1: Enhancing Aqueous Solubility with the Oxan-4-yl Group

Poor aqueous solubility is a primary cause of attrition in the drug development pipeline, leading to low bioavailability and inconclusive biological data.[4][5] The incorporation of an oxan-4-yl moiety is a well-established strategy to mitigate this risk. The improvement stems from several key structural and electronic features.

Physicochemical Rationale for Solubility Enhancement

The replacement of carbocyclic fragments, such as cyclohexyl or phenyl groups, with an oxan-4-yl ring fundamentally alters a molecule's properties in a way that favors aqueous solubility.

  • Reduced Lipophilicity: The introduction of the ether oxygen atom significantly lowers the lipophilicity of the fragment compared to its all-carbon counterparts.[2][3] This is reflected in a lower calculated octanol-water partition coefficient (cLogP) or distribution coefficient (LogD). By reducing the overall greasy nature of a molecule, the oxan-4-yl group improves its partitioning into aqueous media.

  • Hydrogen Bond Acceptor: The lone pairs of electrons on the ether oxygen atom of the oxan-4-yl ring can act as a hydrogen bond acceptor.[3] This allows for favorable dipole-dipole interactions with water molecules, disrupting the strong hydrogen-bonding network of water and facilitating the solvation of the drug molecule. This is a critical advantage over a cyclohexane ring, which lacks this capability.

  • Disruption of Planarity and Crystal Packing: When replacing a flat, aromatic phenyl ring, the three-dimensional, puckered chair conformation of the oxan-4-yl ring disrupts the planar stacking that can lead to strong, stable crystal lattice formation.[2] Less stable crystal lattices require less energy to break apart, which, according to the general solubility equation, leads to an increase in intrinsic solubility.

The following diagram illustrates the key features of the oxan-4-yl group that contribute to improved solubility.

G cluster_0 Oxan-4-yl Moiety cluster_1 Impact on Properties moiety Oxan-4-yl Structure (Chair Conformation) prop1 Ether Oxygen (Hydrogen Bond Acceptor) solubility Increased Aqueous Solubility prop1->solubility Forms H-bonds with water prop2 Reduced Lipophilicity (vs. Cyclohexane) prop2->solubility Favorable partitioning into aqueous phase prop3 sp³-Rich 3D Structure (Disrupts Packing) prop3->solubility Lowers crystal lattice energy

Caption: Key features of the oxan-4-yl group driving solubility enhancement.

Quantitative Comparison of Bioisosteres

The impact of replacing a common moiety like a para-substituted phenyl ring with an oxan-4-yl derivative can be quantified. Studies on bioisosteres have demonstrated dramatic improvements in physicochemical properties.[6]

FragmentRepresentative cLogPKey FeaturesImpact on Solubility
p-Substituted Phenyl HighAromatic, planar, lipophilicOften poor
Cyclohexyl HighAliphatic, non-polar, lipophilicGenerally poor
Oxan-4-yl LowerPolar ether, H-bond acceptor, sp³-richGenerally improved
2-Oxabicyclo[2.2.2]octane LowerRigid, polar, sp³-richDramatically improved[1][6]

Note: cLogP values are context-dependent and serve for relative comparison.

Experimental Protocol: Kinetic Solubility Assay

To experimentally validate the impact of the oxan-4-yl group on solubility, a high-throughput kinetic solubility assay is often employed in early drug discovery.

Objective: To determine the solubility of a compound in an aqueous buffer after precipitation from a DMSO stock solution.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Compound Addition: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate. Include a blank (2 µL of DMSO only).

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate, avoiding disturbance of the pellet.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy by comparing against a standard curve prepared in a 50:50 mixture of PBS:Acetonitrile.

Caption: Workflow for a standard kinetic solubility assay.

Part 2: Enhancing Metabolic Stability

Metabolic instability, particularly rapid clearance by the liver, is a major reason for the failure of drug candidates. The oxan-4-yl group serves as a robust "metabolic shield," protecting molecules from common routes of metabolic degradation.

Rationale for Improved Metabolic Stability

The primary mechanism of drug metabolism for many xenobiotics is oxidation by CYP450 enzymes. The oxan-4-yl group is inherently more resistant to this process compared to many other common chemical scaffolds.

  • Lack of Aromatic C-H Bonds: Phenyl rings are susceptible to aromatic hydroxylation, a common CYP450-mediated reaction. Replacing a phenyl ring with a saturated oxan-4-yl ring completely removes this metabolic soft spot.

  • Steric Hindrance and Reduced Lipophilicity: The bulky, three-dimensional nature of the oxan-4-yl ring can sterically hinder the approach of metabolizing enzymes to adjacent functional groups. Furthermore, its lower lipophilicity can reduce the affinity of the molecule for the often-greasy active sites of CYP enzymes.[3]

  • Stability of Aliphatic C-H Bonds: While the aliphatic C-H bonds on the oxan-4-yl ring can be oxidized, this process is generally slower than the oxidation of more electron-rich or sterically accessible sites found in other moieties. The ether oxygen deactivates adjacent C-H bonds towards oxidative metabolism.

The incorporation of the oxan-4-yl group can thus lead to a longer metabolic half-life (t½), lower intrinsic clearance (Clint), and ultimately, improved oral bioavailability.

Case Study Example: JAK1 Inhibitors

In the development of Janus kinase 1 (JAK1) selective inhibitors, a cyclohexyl-containing compound was identified. By replacing the cyclohexyl group with an oxan-4-yl bioisostere, researchers introduced a polar oxygen heteroatom. This change not only provided tighter drug-enzyme binding interactions but also led to a 1.4-fold increase in lipophilic ligand efficiency (LLE), a key metric that balances potency and lipophilicity, often correlating with better drug-like properties.[3] This substitution is a prime example of using the oxan-4-yl group to fine-tune ADME properties while maintaining or improving potency.

Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.

Objective: To determine the rate of disappearance of a parent compound when incubated with human liver microsomes (HLM) and the required cofactors.

Methodology:

  • Reagent Preparation:

    • HLM Suspension: Thaw cryopreserved HLM on ice and suspend in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

    • NADPH Solution: Prepare a 10 mM solution of NADPH (cofactor) in 0.1 M phosphate buffer.

    • Test Compound: Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation Setup (96-well plate):

    • Add the HLM suspension to the wells.

    • Add the test compound working solution to initiate the pre-incubation.

    • Include control compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance).

    • Also include a negative control well with no NADPH to account for non-enzymatic degradation.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Add the NADPH solution to all wells except the negative control to start the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (typically acetonitrile containing an internal standard).

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL protein concentration).

Caption: Workflow for an in vitro metabolic stability assay using HLM.

Conclusion

The oxan-4-yl group is more than just a simple structural unit; it is a strategic element in the medicinal chemist's toolkit. By leveraging its inherent polarity, hydrogen bonding capability, and resistance to oxidative metabolism, it provides a reliable method for addressing the pervasive challenges of poor solubility and metabolic instability.[3] Its successful application as a bioisostere for problematic carbocyclic and aromatic moieties has been demonstrated across numerous drug discovery programs. The systematic evaluation of its impact using standardized in vitro assays allows for rational, data-driven decisions that can significantly increase the probability of advancing a compound through the development pipeline. As the industry continues to move towards molecules with more complex, three-dimensional architectures, the utility and importance of scaffolds like the oxan-4-yl group will only continue to grow.

References

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Tetrahydropyridines: a recent update for their multicomponent synthesis Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: An uncharged oxetanyl sulfoxide as a covalent modifier for improving aqueous solubility Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: An “Ideal” Bioisoster of the para-substituted Phenyl Ring Source: ResearchGate URL: [Link]

  • Title: Overcoming the Challenge of Poor Drug Solubility Source: American Pharmaceutical Review URL: [Link]

  • Title: Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings Source: Scientific Research Publishing URL: [Link]

  • Title: The Importance of Solubility for New Drug Molecules Source: Banat's Journal of Biotechnology URL: [Link]

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An In-depth Technical Guide to (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the chemical compound (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine, a molecule of interest in contemporary chemical research and drug development. By dissecting its structural components and exploring related scientific literature, this document offers valuable insights for researchers and professionals in the field.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a 1-phenyl-1H-pyrazole core linked to a tetrahydropyran (oxane) ring via a methanamine bridge. The pyrazole nucleus is a well-established pharmacophore found in a variety of therapeutic agents, known for a wide range of biological activities.[1] Similarly, the tetrahydropyran ring is a common structural motif in many natural products and synthetic drugs, often contributing to favorable pharmacokinetic properties. The combination of these two key structural features in a single molecule makes (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine a promising scaffold for the design of novel bioactive compounds.

Chemical Identity and Molecular Descriptors

The unique arrangement of atoms in (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is definitively represented by its chemical identifiers. These standardized notations are crucial for unambiguous identification in databases and publications.

IdentifierValue
IUPAC Name (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine
CAS Number 2060045-11-4
Molecular Formula C₁₅H₁₉N₃O
Molecular Weight 257.33 g/mol
InChI 1S/C15H19N3O/c16-15(12-6-8-19-9-7-12)13-10-17-18(11-13)14-4-2-1-3-5-14/h1-5,10-12,15H,6-9,16H2
InChIKey GUJVWDKUCANXAL-UHFFFAOYSA-N
Canonical SMILES C1COCC(C1)C(N)C2=CN(N=C2)C3=CC=CC=C3

Note: The InChI and InChIKey provided are for the parent compound, derived from the hydrochloride salt information.

Synthesis and Characterization: A Proposed Pathway

While a specific, detailed synthesis protocol for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry methodologies. The most logical approach involves a two-step process starting from the readily available 1-phenyl-1H-pyrazole, as illustrated below.

G A 1-phenyl-1H-pyrazole B Vilsmeier-Haack Reaction (DMF, POCl₃) A->B Formylation C 1-phenyl-1H-pyrazole-4-carbaldehyde B->C D Reductive Amination (4-aminotetrahydropyran, NaBH(OAc)₃) C->D Coupling E (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine D->E

Caption: Proposed two-step synthesis of the target compound.

Step 1: Vilsmeier-Haack Formylation of 1-phenyl-1H-pyrazole

The initial step involves the formylation of 1-phenyl-1H-pyrazole at the C4 position to yield 1-phenyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[2]

Step 2: Reductive Amination

The resulting aldehyde is then coupled with 4-aminotetrahydropyran via reductive amination. This reaction typically proceeds by forming an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this purpose.

Characterization

The structural confirmation of the final product would rely on standard spectroscopic techniques:

  • ¹H NMR: Expected signals would include aromatic protons from the phenyl group, distinct protons of the pyrazole ring, a methine proton of the aminomethine bridge, and characteristic signals for the tetrahydropyran ring protons.

  • ¹³C NMR: The spectrum should display the corresponding carbon signals for the aromatic, pyrazole, and tetrahydropyran moieties, as well as the methine carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight would confirm the compound's identity.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O-C stretching of the ether in the tetrahydropyran ring would be anticipated.

Potential Biological and Pharmacological Profile

Given the absence of specific biological data for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine, its potential pharmacological profile can be inferred from the known activities of its core structural components.

The 1-Phenyl-1H-pyrazole Moiety: A Privileged Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

  • Anti-inflammatory: The well-known COX-2 inhibitor, celecoxib, features a pyrazole core.

  • Anticancer: Various pyrazole-containing compounds have been investigated for their antiproliferative effects on cancer cell lines.[3]

  • Antimicrobial: The pyrazole nucleus is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2]

  • Central Nervous System (CNS) Activity: Some pyrazole derivatives have shown potential as anxiolytic and antidepressant agents.[4]

The Tetrahydropyran (Oxane) Ring: A Key to Favorable Pharmacokinetics

The tetrahydropyran ring is frequently incorporated into drug candidates to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and cell permeability, all of which are critical for oral bioavailability and overall drug efficacy.

G cluster_0 Structural Components cluster_1 Inferred Biological Properties A 1-Phenyl-1H-pyrazole C Anti-inflammatory A->C D Anticancer A->D E Antimicrobial A->E F CNS Activity A->F B Tetrahydropyran (Oxane) G Improved Pharmacokinetics B->G

Caption: Inferred properties based on structural components.

Applications in Research and Drug Development

(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine represents a valuable starting point for further chemical exploration. Its versatile structure allows for modifications at several positions, including the phenyl ring, the pyrazole nitrogen, and the amine, making it an ideal scaffold for the construction of chemical libraries for high-throughput screening.

Potential research applications include:

  • Scaffold for Novel Kinase Inhibitors: The pyrazole core is a known hinge-binding motif for many protein kinases, which are important targets in oncology and immunology.

  • Development of Novel Antimicrobial Agents: The combination of the pyrazole and tetrahydropyran moieties could lead to the discovery of new antibiotics with unique mechanisms of action.

  • Probes for Chemical Biology: Suitably functionalized derivatives of this compound could be used as chemical probes to study biological pathways and identify new drug targets.

Safety Information

The hydrochloride salt of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine is a chemical entity with significant potential in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is not yet widely available, its structural composition, featuring the pharmacologically privileged 1-phenyl-1H-pyrazole scaffold and the favorable pharmacokinetic properties associated with the tetrahydropyran ring, makes it a highly attractive candidate for further investigation. The proposed synthetic route offers a practical approach for its preparation, opening the door for its evaluation in various biological assays and its use as a building block for the synthesis of more complex molecules.

References

  • Sigma-Aldrich. 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride AldrichCPR.
  • CymitQuimica. 1-[4-(1H-Pyrazol-1-yl)phenyl]methanamine.
  • PubChemLite. (1-phenyl-1h-pyrazol-4-yl)methanamine.
  • Sigma-Aldrich. (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • Google Patents. US4900836A - (3-amino-1H-pyrazol-4-yl) (aryl)methanones.
  • NCATS Inxight Drugs. 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE.
  • PubMed. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.
  • Google Patents.
  • PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine.
  • MDPI.
  • PubChemLite. 1-[(oxan-4-yl)methyl]-1h-pyrazol-3-amine.
  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • ChemicalBook. [4-(1-methylpyrazol-4-yl)phenyl]methanamine | 1184589-25-0.
  • JOCPR. Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
  • PMC. Current status of pyrazole and its biological activities.
  • ResearchGate. Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.
  • The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
  • Baghdad Science Journal.
  • BLDpharm. 1106959-86-7|(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • Santa Cruz Biotechnology. 1-[4-(1H-pyrazol-1-ylmethyl)phenyl]methanamine hydrochloride | CAS 904696-62-4.

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Methodological & Application

Application Notes and Protocols: Reductive Amination of 1-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The 1-phenyl-1H-pyrazole-4-carbaldehyde moiety is a cornerstone in contemporary medicinal chemistry. Pyrazole derivatives are recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, stem from the pyrazole ring's unique electronic characteristics and its ability to engage in various intermolecular interactions with biological targets.[1][4] The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for the introduction of diverse molecular fragments to explore the chemical space and optimize drug-like properties. Reductive amination stands out as one of the most robust and widely utilized methods for derivatizing such aldehydes, providing a direct and controlled route to a vast array of secondary and tertiary amines.[5][6] This guide provides detailed protocols and the underlying scientific rationale for the reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde, tailored for researchers in drug discovery and development.

Synthesis of the Starting Material: 1-Phenyl-1H-pyrazole-4-carbaldehyde

The precursor aldehyde is commonly synthesized via the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocycles.[7][8][9] This reaction involves the in-situ formation of the Vilsmeier reagent (an electrophilic iminium salt) from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[4][10]

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol details a general and reliable method for the formylation of N-phenylpyrazole.

Experimental Workflow:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF POCl3 POCl₃ (1.1-1.5 eq) DMF->POCl3 Add dropwise at 0°C Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) POCl3->Vilsmeier Stir 30-60 min at 0°C N_Phenylpyrazole N-Phenylpyrazole (1.0 eq) ReactionMix Reaction Mixture N_Phenylpyrazole->ReactionMix Add to Vilsmeier Reagent Heat Heat (e.g., 60-80°C) Monitor by TLC ReactionMix->Heat Quench Quench with Ice/Water Heat->Quench Neutralize Neutralize with Na₂CO₃ (aq) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Purify (Crystallization/Chromatography) Extract->Purify Product 1-Phenyl-1H-pyrazole-4-carbaldehyde Purify->Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.

  • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.

  • Reaction: To the freshly prepared Vilsmeier reagent, add N-phenylpyrazole (1.0 equivalent) either neat or dissolved in a minimal amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reductive Amination: Core Principles and Reagent Selection

Reductive amination is a two-stage process that occurs in a single pot. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then reversibly dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). In the second stage, a reducing agent, present in the reaction mixture, reduces this C=N double bond to afford the final amine product.[5]

G Aldehyde Pyrazole Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine R¹R²NH Amine->Hemiaminal + Imine Imine/Iminium Ion Hemiaminal->Imine - H₂O Product Final Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: The mechanistic pathway of reductive amination.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the wasteful formation of the corresponding alcohol.[11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective for reductive aminations.[11][12] The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde starting material.[13] STAB is effective in a variety of solvents, including 1,2-dichloroethane (DCE) and tetrahydrofuran (THF), and does not require strictly anhydrous conditions.[11][12]

  • Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN is also selective for iminium ions over carbonyls, especially at a neutral or slightly acidic pH.[14][15] However, a significant drawback is its high toxicity and the potential to liberate hydrogen cyanide gas upon acidification during work-up.[14][16] For this reason, STAB is generally preferred in modern synthetic applications.[6]

Detailed Protocols for Reductive Amination

The following protocols provide detailed procedures for the reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde with both primary and secondary amines.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust and generally applicable method for a wide range of amines.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification Aldehyde Pyrazole Aldehyde (1.0 eq) Stir Stir at RT (Imine Formation) Aldehyde->Stir Amine Amine (1.1-1.2 eq) Amine->Stir Solvent Solvent (e.g., DCE, THF) Solvent->Stir STAB NaBH(OAc)₃ (1.5-2.0 eq) Reaction Stir at RT (2-24 h, Monitor by TLC) STAB->Reaction Quench Quench with sat. NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Target Amine Purify->Product

Caption: Workflow for STAB-mediated reductive amination.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration), add the primary or secondary amine (1.1-1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine/iminium intermediate. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.[11]

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5-2.0 equivalents) portion-wise to the stirred solution. An exotherm may be observed.

  • Continue to stir the reaction mixture at room temperature. The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the desired amine.

Protocol 3: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is an alternative method, particularly useful when STAB is not available. Caution: This reaction should be performed in a well-ventilated fume hood due to the toxicity of the reagent and the potential for HCN gas evolution.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and the amine (1.1-1.2 equivalents) in methanol (MeOH).

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid. This is crucial for maintaining the selectivity of the reducing agent.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully add an aqueous solution of 1M NaOH to the reaction mixture to raise the pH > 10 to quench the reaction and decompose any remaining borohydride.

  • Extraction and Isolation: Remove the methanol under reduced pressure. Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Comparative Data and Substrate Scope

The choice of protocol can influence the reaction efficiency and outcome. The following table summarizes typical parameters and expected outcomes for the reductive amination of 1-phenyl-1H-pyrazole-4-carbaldehyde.

ParameterProtocol 2: NaBH(OAc)₃ (STAB)Protocol 3: NaBH₃CNRationale & Comments
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideSTAB is milder, less toxic, and often gives cleaner reactions and higher yields.[16]
Typical Solvents DCE, THF, Dioxane[1][11][12]Methanol, EthanolSTAB works well in aprotic solvents. NaBH₃CN protocols often use protic solvents like methanol.
Catalyst/Additive Acetic Acid (optional, for ketones/less reactive amines)[11]Acetic Acid (required for pH control)pH control is critical for NaBH₃CN to ensure selective reduction of the iminium ion.[15]
Reaction Time 2 - 24 hours4 - 24 hoursGenerally comparable, highly dependent on the nucleophilicity of the amine.
Typical Yield Good to Excellent (70-95%)Moderate to Good (50-85%)STAB often provides superior yields due to its high selectivity and fewer side reactions.[2]
Safety Profile Low toxicity, non-toxic byproducts.Highly toxic reagent. Risk of HCN gas release.[14]STAB is the significantly safer option for laboratory use.
Amine Scope Broad: Primary & secondary aliphatic, anilines.[11]Broad: Primary & secondary aliphatic, anilines.Both reagents are effective for a wide range of amines. Weakly basic amines may react slower.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Data. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

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Reagents for derivatizing (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Executive Summary & Molecule Profile

Target Molecule: (Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine IUPAC Name: 1-(1-phenyl-1H-pyrazol-4-yl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

This application note provides validated protocols for derivatizing the primary amine core of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine. This scaffold is a "privileged structure" in medicinal chemistry, bridging a lipophilic spacer (tetrahydropyran) and an aromatic effector (N-phenylpyrazole).

Reactivity Profile & Challenges:

  • Steric Environment: The amine is attached to a secondary carbon (

    
    -branched). While nucleophilic, it faces steric hindrance from the bulky tetrahydropyran (THP) and pyrazole rings.
    
  • Chirality: The methine carbon is a stereocenter. Derivatization conditions must minimize racemization, particularly during amide coupling.

  • Solubility: The lipophilic nature of the N-phenylpyrazole often requires polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM, DCE) for complete dissolution.

Strategic Decision Framework

The following flowchart illustrates the decision logic for selecting the appropriate derivatization pathway based on the desired Structure-Activity Relationship (SAR) outcome.

Derivatization_Workflow Start Target: (Oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine Decision Desired SAR Outcome? Start->Decision Amide Amide Formation (H-bond Acceptor/Donor) Decision->Amide Acylation Alkyl N-Alkylation (Basic Center Retention) Decision->Alkyl Alkylation Sulfonyl Sulfonylation (Metabolic Stability) Decision->Sulfonyl Sulfonylation T3P Reagent: T3P + Pyridine (Prevents Racemization) Amide->T3P Sterically Hindered STAB Reagent: STAB + Aldehyde (Reductive Amination) Alkyl->STAB Controlled Mono-alkylation DMAP Reagent: R-SO2Cl + Pyridine/DMAP (Catalytic Activation) Sulfonyl->DMAP Nucleophilic Catalysis

Figure 1: Decision matrix for selecting derivatization reagents based on medicinal chemistry objectives.

Protocol Module A: Amide Coupling (Acylation)

The Challenge: Standard coupling reagents (EDC/HOBt) often react slowly with


-branched amines, leading to incomplete conversion. Furthermore, highly basic conditions (HATU/DIPEA) can induce racemization at the chiral center via proton abstraction.

The Solution: Propylphosphonic Anhydride (T3P) .[1] T3P acts as a cyclic anhydride that activates the carboxylic acid. It is superior for this substrate because:

  • Low Epimerization: It operates efficiently in mild bases (Pyridine or NMM).

  • Steric Tolerance: The active intermediate is highly reactive toward hindered amines.

  • Clean Workup: Byproducts are water-soluble.[2][3]

Experimental Protocol
ComponentEquivalentsRole
Carboxylic Acid (R-COOH)1.1 eqElectrophile
Target Amine1.0 eqNucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0 eq Coupling Agent
Pyridine (or DIPEA)3.0 eqBase
Ethyl Acetate (or DMF)[0.2 M]Solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 eq) and Base (3.0 eq) in Ethyl Acetate (or DMF if solubility is poor) at 0°C.

  • Activation: Add T3P solution (1.5 eq) dropwise. Stir for 20 minutes at 0°C to form the active anhydride species.

  • Addition: Add (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via LCMS.

    • Note: Due to steric bulk, reaction times may extend to 12-16 hours.

  • Workup: Dilute with EtOAc. Wash effectively with water (removes T3P byproducts), then sat. NaHCO₃, and finally Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography is usually sufficient.

Protocol Module B: Reductive Amination (N-Alkylation)

The Challenge: Direct alkylation with alkyl halides leads to over-alkylation (quaternary ammonium salts). The Solution: Sodium Triacetoxyborohydride (STAB) .[4] STAB is milder than NaCNBH₃ and does not produce toxic cyanide byproducts. It selectively reduces the in situ formed iminium ion without reducing the aldehyde/ketone starting material.

Experimental Protocol
ComponentEquivalentsRole
Aldehyde/Ketone1.1 - 1.2 eqCarbonyl Source
Target Amine1.0 eqNucleophile
STAB (NaBH(OAc)₃) 1.5 eq Selective Reductant
Acetic Acid (AcOH)1.0 - 2.0 eqCatalyst (Imine formation)
DCE (1,2-Dichloroethane)[0.1 M]Solvent

Step-by-Step Procedure:

  • Imine Formation: In a vial, combine the Target Amine (1.0 eq) and the Aldehyde (1.1 eq) in DCE.

  • Acid Catalysis: Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.

    • Critical Check: Ensure the solution remains clear. If the amine forms a salt and precipitates, add more solvent or switch to THF.

  • Reduction: Add STAB (1.5 eq) as a solid in one portion.

    • Safety: Evolution of hydrogen gas may occur; vent the vessel.

  • Quench: After completion (typically 2–4 hours), quench by adding sat. aqueous NaHCO₃.[5] Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM. The organic layer will contain the secondary amine.

Protocol Module C: Sulfonylation[6]

The Challenge: Sulfonyl chlorides are less reactive than acid chlorides. The steric bulk of the


-branched amine can significantly retard the reaction, allowing hydrolysis of the sulfonyl chloride by ambient moisture.
The Solution: DMAP Catalysis .
Using 4-Dimethylaminopyridine (DMAP) creates a highly reactive N-sulfonylpyridinium intermediate that overcomes the steric barrier of the target amine.
Experimental Protocol
ComponentEquivalentsRole
Sulfonyl Chloride (R-SO₂Cl)1.2 eqElectrophile
Target Amine1.0 eqNucleophile
Pyridine2.0 eqBase/Solvent
DMAP 0.1 eq Nucleophilic Catalyst
DCM (Anhydrous)[0.1 M]Solvent

Step-by-Step Procedure:

  • Setup: Dissolve Target Amine (1.0 eq), Pyridine (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0°C.[5][6]

  • Addition: Dissolve Sulfonyl Chloride (1.2 eq) in a minimal amount of DCM and add dropwise to the amine solution.

  • Temperature Control: Allow to warm to RT.

    • Troubleshooting: If bis-sulfonylation is observed (R-N(SO₂R')₂), reduce the Sulfonyl Chloride to 0.95 eq and keep the reaction at 0°C.

  • Workup: Wash with 1N HCl (to remove Pyridine/DMAP), then water.

Protocol Module D: Chiral Resolution

Since the target molecule contains a chiral center at the methine position, separating enantiomers is often required for biological assays.

Method: Diastereomeric Salt Formation

  • Resolving Agent: (S)-(+)-Mandelic Acid (or D-Tartaric Acid derivatives).

  • Solvent System: Ethanol/Water (95:5) or Isopropanol.

  • Procedure:

    • Dissolve racemic amine (1.0 eq) in hot Ethanol.

    • Add (S)-Mandelic Acid (0.5 eq - Pope-Peachey method or 1.0 eq).

    • Cool slowly to 4°C to induce crystallization of the less soluble diastereomeric salt.

    • Filter and recrystallize to constant melting point/rotation.

    • Free Base Recovery: Treat the salt with 1M NaOH and extract with DCM.

References

  • Dunetz, J. R., et al. (2011).[2][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[2]

  • Abdel-Magid, A. F., et al. (1996).[7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

  • BenchChem Technical Guides. (2025). "Sulfonylation of Primary Amines: Protocols and Troubleshooting."

  • Sigma-Aldrich (Merck). "Peptide Coupling Reagents Guide: T3P vs HATU."

  • Ebbers, E. J., et al. (1997).[10] "Resolution of Mandelic Acid Derivatives." Tetrahedron: Asymmetry, 8, 4047-4057.[10] (Cited for general resolution principles of alpha-chiral systems).

Sources

Handling and storage protocols for hygroscopic pyrazole amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Remediation of Hygroscopic Pyrazole Amines

Introduction: The Hygroscopic Challenge

Pyrazole amines are privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Janus kinase or B-Raf inhibitors). However, their chemical structure presents a unique handling challenge. The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N:), while the exocyclic amine adds further polarity.

This amphoteric nature makes these compounds aggressively hygroscopic . They do not merely adsorb surface moisture; they often form stable hydrates.

  • The Consequence: Using a "wet" pyrazole amine in stoichiometry-sensitive reactions (e.g., Buchwald-Hartwig couplings or amide formations) leads to catalyst poisoning, hydrolysis of electrophiles (like acid chlorides), and significant reproducibility errors.

This guide defines the protocols for storage, handling, and—crucially—remediation (drying) of these reagents to ensure data integrity.

Storage Protocols: The Hierarchy of Dryness

Not all pyrazole amines require glovebox storage, but all require protection from ambient humidity. We utilize a tiered storage strategy based on the compound's sensitivity and usage frequency.

Tier 1: Bulk Storage (Long-Term)
  • Environment: Nitrogen-filled glovebox or desiccator with active desiccant (

    
     or Indicating Drierite).
    
  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm or electrical tape.

  • Temperature: -20°C (if chemically stable). Note: Cold samples must equilibrate to room temperature before opening to prevent condensation.

Tier 2: Working Aliquots (Short-Term)
  • Environment: Vacuum desiccator.

  • Container: Scintillation vials stored inside a secondary jar containing desiccant packets.

Visual: Storage Decision Logic

The following diagram illustrates the decision matrix for storing these materials to balance convenience with stability.

StorageProtocol Start New Pyrazole Amine Batch CheckQuant Quantity > 5g? Start->CheckQuant CheckFreq Daily Use? CheckQuant->CheckFreq No (Aliquot) Glovebox Tier 1: Glovebox (Inert Atmosphere) CheckQuant->Glovebox Yes (Bulk) Desiccator Tier 2: Vacuum Desiccator (Active Desiccant) CheckFreq->Desiccator Yes (Frequent) Schlenk Schlenk Storage (Greased Joints) CheckFreq->Schlenk No (Rare/Sensitive)

Figure 1: Decision tree for assigning storage conditions based on material quantity and usage frequency.

Handling & Weighing: The "Difference" Technique

The moment a hygroscopic solid is exposed to air on a balance pan, it begins absorbing water. A 100 mg sample can absorb 2-5 mg of water in minutes, introducing a 2-5% stoichiometric error.

Protocol: Closed-Vessel Weighing (Difference Weighing)

  • Tare a capped vial containing the pyrazole amine on the balance.

  • Remove the vial from the balance.

  • Transfer the estimated amount of solid into your reaction vessel (in a hood).

  • Recap the source vial immediately.

  • Weigh the source vial again.

  • Calculate:

    
    .
    

Why this works: The solid is never exposed to air while the balance is settling. You measure the mass loss, which is independent of moisture uptake during the transfer.

Remediation: Azeotropic Drying Protocol

If a pyrazole amine has absorbed moisture (clumping, sticky texture), vacuum drying alone is often insufficient because the water is hydrogen-bonded to the heterocycle. We use Azeotropic Distillation with toluene.[1]

Mechanism: Toluene forms a positive azeotrope with water (boiling point 85°C, composition ~20% water). This allows water to be "carried" out of the solid at temperatures lower than the boiling point of pure water, breaking the hydration shell.

Step-by-Step Workflow:

  • Dissolution: Dissolve the wet pyrazole amine in anhydrous Toluene (10 mL per gram of solid). If insoluble, add a minimum amount of DCM or Methanol to solubilize.

  • Evaporation: Concentrate the solution on a rotary evaporator (bath temp 40-50°C).

  • Repetition: Re-dissolve the residue in fresh Toluene and evaporate again. Repeat 3x.

  • Final Dry: Place the solid under high vacuum (< 1 mbar) for 4-12 hours.

Visual: Azeotropic Drying Cycle

AzeotropeCycle WetSample Wet Pyrazole (Hydrated) AddSolvent Add Toluene (+ min. DCM) WetSample->AddSolvent Rotovap Rotary Evaporation (Azeotrope Removal) AddSolvent->Rotovap Check Repeat 3x? Rotovap->Check Check->AddSolvent No HiVac High Vacuum (Overnight) Check->HiVac Yes DrySolid Dry Solid Ready for Use HiVac->DrySolid

Figure 2: Workflow for removing bound water via toluene azeotrope distillation.

Quality Control: Buffered Karl Fischer Titration

Standard Karl Fischer (KF) titration fails for amines.

  • The Failure Mode: Amines are basic. They shift the KF reagent pH > 8. At this pH, the iodine in the reagent undergoes a side reaction (disproportionation), leading to a "vanishing endpoint" and falsely high water readings.[2]

The Solution: Buffered KF You must use a KF reagent buffered with Benzoic Acid or Salicylic Acid to maintain the pH between 5 and 7.

QC Data Summary Table

MethodSuitability for Pyrazole AminesNotes
Standard Volumetric KF Unsuitable Basic pH causes side reactions; results are unreliable.
Buffered Volumetric KF Recommended Use reagents containing Benzoic Acid (e.g., Hydranal™-Buffer).
NMR (

Shake)
⚠️ Qualitative OnlyCan detect water peak, but quantification is difficult due to proton exchange.
Loss on Drying (LOD) ⚠️ RiskyHigh heat may degrade thermally labile pyrazoles before water is fully removed.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods - Azeotroping.[1][4] Department of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Minimizing side reactions during reductive amination of pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The Pyrazole Challenge

Reductive amination of pyrazole aldehydes presents a unique set of electronic and steric challenges compared to standard benzaldehydes.

The Root Cause of Failure: The primary cause of side reactions in this specific subclass is the electronic deactivation of the aldehyde. The pyrazole ring is electron-rich (π-excessive). Through resonance, the ring nitrogen donates electron density into the carbonyl group (especially at the C4 position), making the carbonyl carbon less electrophilic .

  • Consequence 1 (Slow Imine Formation): The amine nucleophile struggles to attack the deactivated carbonyl, leading to low conversion to the imine intermediate.

  • Consequence 2 (The "Alcohol" Impurity): Because the imine forms slowly, if a reducing agent is present or added too early, it will preferentially reduce the unreacted aldehyde to the corresponding pyrazole alcohol (direct reduction), which is a dead-end side product.

Troubleshooting Hub: Diagnostics & Solutions

Use this modular guide to diagnose your specific failure mode.

Issue A: "I am seeing >10% Pyrazole Alcohol in my LCMS."

Diagnosis: Direct reduction of the aldehyde is outcompeting imine formation. Immediate Fixes:

  • Switch Reagent: Stop using Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) in one-pot modes. They reduce aldehydes too fast. Use Sodium Triacetoxyborohydride (STAB) . STAB is less basic and sterically bulky; it reduces the protonated imine much faster than the neutral aldehyde [1].
  • Force Imine Formation: Do not add the reducing agent immediately. Stir the aldehyde and amine (with 1 eq. Acetic Acid) for 2–4 hours before adding the hydride source.

  • Water Scavenging: If the equilibrium is unfavorable, add activated 4Å Molecular Sieves or anhydrous

    
     during the imine formation step.
    
Issue B: "The reaction stalls at 50% conversion, even with time."

Diagnosis: The equilibrium constant (


) for imine formation is low, likely due to the electron-rich pyrazole ring or steric hindrance.
Immediate Fixes: 
  • The "Nuclear" Option (Titanium Isopropoxide): Use

    
    . This acts as both a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium to completion [2]. (See Protocol B below).
    
  • Solvent Switch: Switch from Methanol (MeOH) to 1,2-Dichloroethane (DCE) or THF. Methanol can solvate the amine, reducing its nucleophilicity, and is protic, which can interfere with Lewis acid catalysis.

Issue C: "I have unreacted Pyrazole Aldehyde and cannot separate it."

Diagnosis: Incomplete reaction. Chemical Workup Trick: Add a "scavenger" resin (e.g., polymer-supported amine) or a small amount of a reactive primary amine (like N,N-dimethylethylenediamine) at the end of the reaction to convert residual aldehyde into a highly polar imine/amine that can be washed away during aqueous workup.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired pathway (Green) and the side reactions (Red).

ReactionPathway Aldehyde Pyrazole Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Alcohol Pyrazole Alcohol (Impurity) Aldehyde->Alcohol Direct Reduction (Fast w/ NaBH4) Amine Amine (R-NH2) Imine Imine (C=N) Hemiaminal->Imine - H2O (Slow Step) Product Secondary Amine (Product) Imine->Product + Hydride (Fast w/ STAB) BisAlkyl Tertiary Amine (Over-alkylation) Product->BisAlkyl + Aldehyde (If Product > SM Nucleophilicity)

Caption: Kinetic competition in reductive amination. The critical control point is the "Slow Step" (Imine formation). If this lags, direct reduction (Red path) dominates.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Standard pyrazole aldehydes with moderate reactivity. Reference: Abdel-Magid et al. [1]

  • Imine Formation:

    • Dissolve Pyrazole Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) (Concentration 0.2 M).

    • Add Acetic Acid (1.0–2.0 equiv). Note: Acid catalysis is crucial for pyrazoles to activate the carbonyl.

    • Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS to confirm imine formation (mass M-18 or M+1 depending on ionization).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Stir at RT for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Crucial Step: Stir the biphasic mixture vigorously for 15–30 minutes. Boron complexes can "stick" to the pyrazole nitrogens; vigorous stirring breaks these complexes.

    • Extract with DCM.

Protocol B: The "Titanium" Method (For Stubborn Substrates)

Best for: Highly deactivated pyrazole aldehydes or sterically hindered amines. Reference: Mattson et al. [2]

  • Activation:

    • Dissolve Pyrazole Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF .

    • Add Titanium(IV) isopropoxide (

      
      ) (1.5–2.0 equiv).
      
    • Stir at RT for 6–12 hours. The solution often turns yellow/orange.

  • Reduction:

    • Caution: The reaction mixture now contains

      
      .[1] You cannot use STAB easily here.
      
    • Add Sodium Borohydride (

      
      ) (2.0 equiv) directly to the mixture.
      
    • Note: Because the imine is "locked" on the Titanium, the

      
       will reduce the imine-Ti complex, not the free aldehyde.
      
  • Quench (The "Mattson" Workup):

    • Add water (2 mL per mmol) slowly (exothermic!).

    • A heavy white precipitate (

      
      ) will form.
      
    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Warning: If the filtration is slow, add 1M NaOH to solubilize the Titanium salts, then extract.

Comparative Data: Reducing Agent Selection

ReagentReactivityRisk of Direct ReductionAcid ToleranceRecommendation
NaBH4 HighCritical Low (Decomposes)Avoid for pyrazoles unless using Ti(OiPr)4 method.
NaCNBH3 MediumModerateHigh (pH 3-5)Good, but toxic (Cyanide). Harder to work up.
STAB Low/SelectiveMinimal High (AcOH compatible)Primary Choice. Reduces imine preferentially.
Pic-BH3 MediumLowHighGreen alternative to STAB/CNBH3.

Decision Tree: Troubleshooting Workflow

DecisionTree Start Start: Reaction Analysis CheckLCMS Check LCMS/TLC Start->CheckLCMS AlcoholImpurity Issue: >10% Alcohol Impurity CheckLCMS->AlcoholImpurity Alcohol detected StalledImine Issue: Reaction Stalled (Aldehyde Remaining) CheckLCMS->StalledImine No Product / SM Left Sol_Alcohol Solution: 1. Switch to STAB 2. Pre-stir Amine + AcOH 3. Inverse Addition AlcoholImpurity->Sol_Alcohol CheckSolvent Check Solvent/Scavenger StalledImine->CheckSolvent Sol_Ti Solution: Use Ti(OiPr)4 Method (Protocol B) CheckSolvent->Sol_Ti If standard STAB failed

Caption: Step-by-step logic for selecting the correct optimization pathway based on LCMS data.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][6] J. Org.[3][4][6] Chem. 1996 , 61, 3849–3862.[2][3][5][6]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[6] J. Org.[3][4][5][6] Chem. 1990 , 55, 2552–2554.[6]

Sources

Solving HPLC peak tailing for (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide: Resolving Peak Tailing in Reversed-Phase HPLC

Welcome to the dedicated troubleshooting guide for the HPLC analysis of (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers and drug development professionals encountering peak asymmetry issues with this compound. Peak tailing is a common challenge, particularly with molecules containing basic functional groups, and it can significantly compromise quantification accuracy and resolution. This guide provides a structured, mechanism-based approach to diagnose and solve this problem effectively.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine on my C18 column. What is the primary cause?

A1: The Root Cause: Secondary Silanol Interactions

The molecular structure of your analyte is the key to understanding this issue. It contains a primary amine (-methanamine), which is a basic functional group. In the typical reversed-phase pH range (pH 2-7), this amine group will be protonated, carrying a positive charge (R-NH3+).

Standard silica-based columns, even those that are end-capped, possess residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH values above approximately 3.5, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[2]

The peak tailing you are observing is a direct result of a secondary retention mechanism: a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites.[3][4] This interaction is separate from the desired hydrophobic (reversed-phase) retention, and because these silanol sites are non-uniformly distributed and highly active, they hold onto a fraction of the analyte molecules longer, causing the characteristic "tail."

cluster_Analyte Analyte: (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine cluster_StationaryPhase C18 Stationary Phase (Mid-Range pH) Analyte R-CH₂-NH₃⁺ C18_Phase Hydrophobic C18 Chains (Primary Retention) Analyte->C18_Phase Desired Hydrophobic Interaction Silanol Deprotonated Silanol Site (Si-O⁻) Analyte->Silanol Undesired Ionic Interaction (Causes Tailing)

Figure 1: Dual retention mechanisms causing peak tailing for a basic analyte.

Q2: How can I use the mobile phase pH to eliminate peak tailing for this compound?

A2: Strategic pH Control to Suppress Ionic Interactions

Mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[5] The goal is to adjust the pH to a range where the undesirable ionic interactions with silanol groups are minimized. For a basic compound like this, you have two primary strategies: working at low pH or, if you have the appropriate column, high pH.

  • Strategy 1: Low pH (Ion Suppression of Silanols) By lowering the mobile phase pH to ≤ 3, the vast majority of surface silanol groups become protonated (Si-OH), neutralizing their negative charge.[1][4] While your basic analyte remains positively charged (R-NH3+), the primary driver of the strong ionic interaction has been eliminated. This is the most common and effective approach.

  • Strategy 2: High pH (Neutralization of Analyte) If you use a column stable at high pH (see Q4), you can raise the mobile phase pH to be approximately 2 units above the analyte's pKa. The pKa of the primary amine in your compound is likely around 9-10. At a pH of ~11, the amine will be in its neutral, free-base form (R-NH2). This eliminates its positive charge, thereby preventing any ionic interaction with the (now fully deprotonated) silanol sites.

The pH range to avoid is between 4 and 7, where silanols are deprotonated and the amine is protonated, maximizing the potential for peak tailing.[2]

cluster_LowpH Low pH (e.g., 2.7) cluster_MidpH Mid pH (e.g., 5.0) cluster_HighpH High pH (e.g., 11.0) Analyte_Low Analyte: R-NH₃⁺ Silanol_Low Silanol: Si-OH Result_Low Result: Minimal Interaction GOOD PEAK SHAPE Analyte_Mid Analyte: R-NH₃⁺ Silanol_Mid Silanol: Si-O⁻ Analyte_Mid->Silanol_Mid  Ionic Attraction   Result_Mid Result: Strong Interaction SEVERE TAILING Analyte_High Analyte: R-NH₂ Silanol_High Silanol: Si-O⁻ Result_High Result: Minimal Interaction GOOD PEAK SHAPE (Requires pH-stable column)

Figure 2: Effect of mobile phase pH on analyte and silanol ionization states.

Q3: Which mobile phase additives or buffers are best for improving the peak shape?

A3: Choosing the Right Modifier for Your System

Additives are crucial for both controlling pH and mitigating secondary interactions. The best choice depends on your detector (UV vs. MS) and the specific needs of your separation.

Table 1: Comparison of Common Mobile Phase Additives for Basic Analytes

Additive Typical Conc. Mechanism of Action Pros Cons
Formic Acid 0.1% (v/v) Lowers mobile phase pH to ~2.8.[6] Protonates silanol groups. - MS-friendly- Volatile- Good for general use - Weaker acid; may not fully suppress all silanol activity
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v) Strong acid, lowers pH to ~2.1.[6] Acts as an ion-pairing agent, masking silanol sites and pairing with the analyte.[7] - Excellent at improving peak shape for basic compounds[8]- Strong silanol suppression - Causes significant ion suppression in MS[8][9]- Can be difficult to remove from the HPLC system
Phosphate Buffer 10-25 mM Provides high buffer capacity to maintain a stable low pH (e.g., pH 2.5-3.0). - Excellent pH control- Robust and reproducible methods - Not volatile; NOT compatible with MS[10]- Can precipitate in high concentrations of acetonitrile

| Triethylamine (TEA) | ~5-10 mM | A "competing base" that preferentially interacts with active silanol sites, blocking them from the analyte.[11] | - Can be effective when pH adjustment is insufficient | - Can shorten column lifetime[11]- Not MS-friendly- Often a last-resort option with modern columns |

Recommendation:

  • For LC-MS: Start with 0.1% formic acid . It provides a good balance of pH control and MS compatibility.

  • For UV Detection: Start with 0.1% formic acid . If tailing persists, 0.1% TFA is a very powerful tool for achieving sharp, symmetrical peaks.[12]

Q4: I've tried adjusting the mobile phase, but I still see some tailing. Is there a better column choice?

A4: Yes, modern column chemistries are specifically designed to overcome this problem.

If mobile phase optimization is not sufficient, the stationary phase is the next logical variable to change. Not all C18 columns are created equal when it comes to analyzing basic compounds.

Table 2: Recommended HPLC Column Technologies for Basic Analytes

Column Technology Mechanism for Reducing Tailing Recommended pH Range Best For...
High-Purity, End-Capped Silica (Type B) Manufactured with ultra-pure silica containing minimal metal contaminants and a dense, high-coverage end-capping to shield most silanols.[1] 2 - 8 General-purpose analysis of basic compounds at low pH. A significant improvement over older "Type A" columns.
Polar-Embedded Phase A polar functional group (e.g., amide, carbamate) is embedded into the C18 chain. This shields the basic analyte from residual silanols.[13] 2 - 8 Providing excellent peak shape for bases at low-to-mid pH without strong ion-pairing additives.

| Hybrid Silica (e.g., BEH, XBridge) | Organic/inorganic hybrid particles offer superior mechanical strength and, crucially, an extended pH range stability.[14] | 1 - 12 | The ultimate problem-solver. Allows you to use high-pH mobile phases to run the analyte in its neutral form, completely eliminating ionic silanol interactions. |

Recommendation: For persistent tailing issues with (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine, upgrading to a hybrid-silica based column is the most robust solution. This gives you the flexibility to develop a method at either low or high pH, virtually guaranteeing a symmetrical peak.

Q5: What is a good starting point for method development to avoid peak tailing from the beginning?

A5: A Step-by-Step Protocol for a Robust Starting Method

This protocol is designed to provide a robust and symmetrical peak shape for your compound, minimizing the need for extensive troubleshooting.

Experimental Protocol: Initial Method Development

  • Column Selection:

    • Choose a modern, high-purity, end-capped C18 column (e.g., Waters Sunfire, Agilent Zorbax Eclipse Plus) or, ideally, a hybrid particle column (e.g., Waters XBridge C18).

    • Typical Dimensions: 4.6 x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase Preparation (Low pH):

    • Mobile Phase A: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly. (This is 0.1% Formic Acid).

    • Mobile Phase B: Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

    • Rationale: Using the modifier in both aqueous and organic phases ensures consistent pH and ionic strength throughout a gradient run.[7]

  • Sample Preparation:

    • Dissolve the sample in a solvent that is weak or matches the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).

    • Critical: Avoid dissolving the sample in 100% strong organic solvent (like pure ACN or MeOH) as this can cause peak distortion upon injection.[15]

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL (avoid mass overload, which can also cause tailing)[15]

    • Detection: Set UV detector to the absorbance maximum of the compound.

    • Gradient:

      • 0.0 min: 10% B

      • 20.0 min: 90% B

      • 25.0 min: 90% B

      • 25.1 min: 10% B

      • 30.0 min: 10% B (re-equilibration)

  • Assessment:

    • Evaluate the peak shape from this initial run. The USP Tailing Factor should ideally be ≤ 1.5.[3] If tailing is still present, proceed to the troubleshooting workflow.

Q6: Can you provide a comprehensive troubleshooting workflow if I'm still facing issues?

A6: A Logical Flowchart for Diagnosing and Solving Peak Tailing

Follow this systematic workflow to efficiently identify and resolve the source of peak tailing. The key is to change only one parameter at a time.[4]

Figure 3: A systematic troubleshooting workflow for peak tailing of basic analytes.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]

  • Li, W., et al. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • MTC USA. (n.d.). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Grace Davison Discovery Sciences. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link]

  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]

  • Gasco-López, A. I., et al. (1997). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Journal of Chromatographic Science, 35(11), 525-535. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • University of Sheffield. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

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  • Separation Science. (2023, December 8). Dirty TFA. Retrieved from [Link]

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Validation & Comparative

Spectroscopic differences between (oxan-4-yl) and (oxan-3-yl) pyrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyrazole rings substituted with oxane (tetrahydropyran, THP) moieties are critical pharmacophores, frequently observed in JAK inhibitors and various kinase-targeting small molecules. However, synthetic routes—particularly nucleophilic substitution (


) or Mitsunobu reactions—often yield isomeric mixtures or unintended regioisomers.

Distinguishing the N-(oxan-4-yl) isomer from the N-(oxan-3-yl) isomer is a common analytical challenge. While Mass Spectrometry (MS) often fails to differentiate these isobaric species, Carbon-13 NMR (


C NMR)  and Chiral HPLC  serve as the definitive validation tools. This guide outlines the specific spectroscopic signatures required to unambiguously identify each isomer.
Structural Basis of Differentiation

The primary differentiator between these two isomers is molecular symmetry .

  • Isomer A: N-(Oxan-4-yl) Pyrazole

    • Symmetry: Possesses a plane of symmetry (

      
      ) passing through the ether oxygen (O1) and the C4 attachment point.
      
    • Chirality: Achiral (meso-like structural element).

    • Consequence: The "left" and "right" sides of the oxane ring are magnetically equivalent.

  • Isomer B: N-(Oxan-3-yl) Pyrazole

    • Symmetry: Asymmetric.

    • Chirality: The C3 attachment point is a chiral center (

      
      ). The product is typically obtained as a racemate.
      
    • Consequence: Every carbon atom in the oxane ring resides in a unique magnetic environment.

Visualization of Logic Flow

IsomerLogic cluster_0 Structural Origin cluster_1 Spectroscopic Consequence Start Target Molecule: N-(Oxan-x-yl) Pyrazole SymCheck Check Symmetry Plane (Through O1-C4) Start->SymCheck SymYes Symmetry Present (Oxan-4-yl) SymCheck->SymYes Yes SymNo No Symmetry (Oxan-3-yl) SymCheck->SymNo No C13_4yl 13C NMR: 3 Distinct Ring Signals (Equivalence) SymYes->C13_4yl C13_3yl 13C NMR: 5 Distinct Ring Signals (All Unique) SymNo->C13_3yl

Caption: Logical flow determining spectroscopic outputs based on molecular symmetry.

NMR Spectroscopy Guide

Nuclear Magnetic Resonance is the "Gold Standard" for this differentiation. The data below assumes a standard solvent (


 or 

).
A.

C NMR (The Definitive Test)

The carbon count in the aliphatic region (20–80 ppm) is the fastest method to confirm identity.

Feature(Oxan-4-yl) Pyrazole(Oxan-3-yl) Pyrazole
Oxane Ring Signals 3 Signals (due to symmetry)5 Signals (all carbons unique)
C2 & C6 (Ether

)
Single peak (~66 ppm)Two distinct peaks (e.g., ~72 ppm & ~68 ppm)
C3 & C5 (

positions)
Single peak (~33 ppm)Two distinct peaks
C-N Attachment C4 (~55 ppm)C3 (~58 ppm)

Expert Insight: In the 4-yl isomer, the signals for C2/C6 and C3/C5 will often appear with double the intensity of the C4 signal (assuming sufficient relaxation delay), whereas the 3-yl isomer shows roughly equal intensity for all ring carbons.

B.

H NMR (Proton)

Proton NMR is more complex due to coupling, but the multiplicity of the proton at the attachment point is diagnostic.

Proton(Oxan-4-yl) Pyrazole(Oxan-3-yl) Pyrazole
H-C-N (Methine) Triplet of Triplets (tt) (

)
Multiplet (dddd) (Complex higher order)
H2/H6 Protons Equivalent sets (Axial/Equatorial)Simpler multipletsDiastereotopic H2a and H2b are chemically distinct (ABX system)

Mechanism: In the 4-yl isomer, the methine proton (H4) has two identical axial neighbors and two identical equatorial neighbors, leading to a symmetric tt splitting pattern. In the 3-yl isomer, the methine (H3) is adjacent to a methylene (C4) and a methylene-ether (C2), creating a highly asymmetric environment.

Chromatographic Performance

If NMR is unavailable or the sample is a complex mixture, chromatography offers separation based on chirality.

Chiral HPLC / SFC
  • Oxan-4-yl: Achiral. Will elute as a single peak on chiral stationary phases (e.g., Chiralpak AD-H or IC).

  • Oxan-3-yl: Chiral (Racemate). Will resolve into two enantiomeric peaks (1:1 ratio) on chiral stationary phases.

Reverse Phase (Achiral) LC-MS
  • Differentiation: Difficult.

  • Retention Time: The 3-yl isomer is typically slightly more lipophilic (later eluting) than the 4-yl isomer due to the exposed methylene chain, but this is method-dependent and not reliable for identification without a reference standard.

Experimental Protocol: Characterization Workflow

This self-validating workflow ensures 100% confidence in isomer assignment.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of the purified product in 0.6 mL of

    
    .
    
  • Note: If the pyrazole has acidic protons (e.g., free NH), use

    
     to prevent exchange broadening.
    

Step 2: 1D


C NMR Acquisition (The "Go/No-Go" Step) 
  • Pulse Sequence: Standard proton-decoupled carbon (zgpg30 or equivalent).

  • Scans: Minimum 512 scans (to ensure S/N ratio for quaternary carbons).

  • Analysis: Count the peaks in the aliphatic region (20–80 ppm).

    • 3 Peaks

      
      4-yl Isomer  (Confirmed).
      
    • 5 Peaks

      
      3-yl Isomer  (Confirmed).
      

Step 3: 2D HSQC (Optional Validation)

  • If the 1D spectrum is crowded by other aliphatic groups (e.g., alkyl chains on the pyrazole):

    • Run HSQC (Heteronuclear Single Quantum Coherence).

    • 4-yl: The C2/C6 carbon signal will correlate to two proton environments (axial/equatorial) that integrate to 4 protons total.

    • 3-yl: Every carbon correlation is distinct.

Workflow Diagram

Workflow Sample Purified Sample NMR 13C NMR (Decoupled) Sample->NMR Count Count Aliphatic Ring Signals NMR->Count Res3 3 Signals (Symmetric) Count->Res3 Count = 3 Res5 5 Signals (Asymmetric) Count->Res5 Count = 5 ID4 ID: Oxan-4-yl Res3->ID4 ID3 ID: Oxan-3-yl Res5->ID3

Caption: Self-validating decision tree for isomer identification via Carbon NMR.

References
  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for symmetry arguments in NMR).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for stereoelectronic effects in tetrahydropyran rings).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Status: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate Hazard Classification (Provisional): High Potency / Irritant

As a researcher handling (oxan-4-yl)(1-phenyl-1H-pyrazol-4-yl)methanamine , you are working with a molecule that combines a basic primary amine, a lipophilic phenyl-pyrazole core, and a tetrahydropyran (THP) ether ring.

Public toxicological data for this specific conjugate is limited. Therefore, Occupational Exposure Banding (OEB) protocols must be applied. We do not rely on the absence of evidence as evidence of safety. Instead, we utilize Structure-Activity Relationship (SAR) analysis to predict hazards:

  • Primary Amine Linker: High probability of chemical burns, severe eye damage (Category 1), and respiratory sensitization.

  • Phenyl-Pyrazole Moiety: Pharmacologically active scaffold often associated with kinase inhibition or GPCR modulation. Potential for systemic toxicity and specific target organ toxicity (STOT).

  • Tetrahydropyran: Generally low toxicity solvent-like behavior, but increases lipophilicity, potentially aiding dermal absorption of the amine.

Provisional Hazard Assessment Table
EndpointPredicted Hazard StatementGHS Category (Est.)Mechanism
Skin/Eye H314: Causes severe skin burns/eye damageCat 1BBasic amine pKa ~9-10 causes saponification of lipids.
Inhalation H335: May cause respiratory irritationCat 3Caustic dust/vapor affects mucous membranes.
Acute Tox H302: Harmful if swallowedCat 4Analogous pyrazole toxicity data.[1][2][3]
Sensitization H317: May cause allergic skin reactionCat 1Reactive amine moiety capable of haptenization.

Personal Protective Equipment (PPE) Matrix

Directive: Treat this compound as OEB 3 (10–100 µg/m³) until specific toxicology confirms otherwise.

Respiratory Protection[1][2][3][4][5][6]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.

  • Secondary (Spill/Outside Hood): Full-face Air-Purifying Respirator (APR) with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why OV? While the salt form is solid, the free base amine may have significant vapor pressure or degrade into volatile components.

Dermal Protection (The "Double-Shell" Protocol)

Do not rely on standard latex. Amines can permeate thin rubber.

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Inspection White).

  • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Long Cuff).

  • Rationale: The outer glove takes the mechanical stress and gross contamination; the inner glove protects against micro-tears and permeation.

Ocular Protection[6][7]
  • Standard: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are insufficient for primary amines due to the risk of irreversible corneal opacity from dust/aerosol contact.

Operational Protocols

A. Weighing & Transfer Workflow

Static electricity is a major risk with dry heterocyclic amines, causing "fly-away" powder that bypasses standard airflow containment.

WeighingProtocol Start Start: Solid Reagent StaticCheck Step 1: Neutralize Static (Ionizing Bar/Gun) Start->StaticCheck Weighing Step 2: Weigh inside Draft Shield StaticCheck->Weighing Low Airflow Solubilize Step 3: Solubilize Immediately (Closed Vial) Weighing->Solubilize Minimize Dust Transfer Step 4: Syringe Transfer to Reaction Vessel Solubilize->Transfer Liquid Handling Decon Step 5: Wipe Balance (10% Acetic Acid) Transfer->Decon

Figure 1: Anti-static weighing workflow to minimize aerosolization of the amine salt.

B. Reaction Setup (Causality & Logic)[8]
  • Solvent Choice: Dissolve the solid in a polar aprotic solvent (e.g., DCM, DMF, or DMSO) before adding to the main reaction vessel.

    • Reasoning: Adding dry powder directly to a stirring mixture generates an aerosol plume. Pre-solubilization contains the hazard in a liquid matrix.

  • Inert Atmosphere: Flush headspace with Nitrogen/Argon.

    • Reasoning: Amines can oxidize or absorb CO2 from the air (forming carbamates), altering stoichiometry and potentially creating unknown byproducts.

Emergency Response & Disposal

Spill Response Logic

Scenario: 500mg vial drop inside the fume hood.

SpillResponse Start Spill Detected Assess Assess State: Solid vs Liquid Start->Assess Evacuate Evacuate Lab (If outside Hood) Assess->Evacuate High Exposure Risk Solid Solid Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Cover Cover with Wet Paper Towel (Dampen dust) Solid->Cover Prevent Aerosol Absorb Absorb with Chem-Pads Liquid->Absorb Neutralize Wipe surface with 1M HCl or Citric Acid Cover->Neutralize Absorb->Neutralize Disposal Double Bag -> Hazardous Waste Neutralize->Disposal

Figure 2: Decision logic for containment and neutralization of amine spills.

Waste Disposal[1][2][4][6][9]
  • Quenching: Unreacted amine should be treated as basic waste. If disposing of pure material, dissolve in a combustible solvent and neutralize slightly with dilute acid (e.g., 1M HCl) to form the non-volatile hydrochloride salt before disposal.

  • Stream: Segregate into Organic - Basic or Organic - Halogenated (if DCM used) waste streams.

  • Container: Do not use metal containers (aluminum) as amines can be corrosive to certain alloys. Use HDPE or Glass.

References & Authority

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 4.C: Working with Chemicals of High Toxicity. Link

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. (General guidance for amine/pyrazole classification). Link

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure Banding Process. (Protocol for unstudied intermediates). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.